molecular formula C7H7BrN2O B1181314 CyclopropanecarboxaMide, 1-aMino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-Methylbenzenesulfonat CAS No. 1198178-65-2

CyclopropanecarboxaMide, 1-aMino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-Methylbenzenesulfonat

Cat. No.: B1181314
CAS No.: 1198178-65-2
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Description

Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes cyclopropane, sulfonamide, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of Cyclopropanecarboxamide: This step involves the reaction of cyclopropanecarboxylic acid with ammonia or an amine to form the corresponding amide.

    Introduction of the Cyclopropylsulfonyl Group: This can be achieved by reacting the amide with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the 4-Methylbenzenesulfonate Salt: This final step involves the reaction of the compound with 4-methylbenzenesulfonic acid to form the sulfonate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and ethyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The amine and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or sulfides.

    Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: The compound can be used in the synthesis of polymers with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-methylbenzenesulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and sulfonyl groups are likely involved in key interactions with these targets, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide Derivatives: Compounds with similar cyclopropane and amide structures.

    Sulfonamide Compounds: Compounds containing the sulfonamide functional group.

    Ethylated Amines: Compounds with ethyl groups attached to amine functionalities.

Uniqueness

Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-methylbenzenesulfonate is unique due to its combination of cyclopropane, sulfonamide, and ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1198178-65-2

Molecular Formula

C7H7BrN2O

Molecular Weight

0

Synonyms

CyclopropanecarboxaMide, 1-aMino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-Methylbenzenesulfonate (1:1)

Origin of Product

United States

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